Des(phenylbutoxy)phenylpropoxy salmeterol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(3-phenylpropoxy)hexylamino]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c26-19-22-17-21(12-13-23(22)27)24(28)18-25-14-6-1-2-7-15-29-16-8-11-20-9-4-3-5-10-20/h3-5,9-10,12-13,17,24-28H,1-2,6-8,11,14-16,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSOCURVSKRIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141028 | |
| Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94749-11-8 | |
| Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94749-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Des(phenylbutoxy)phenylpropoxy salmeterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES(PHENYLBUTOXY)PHENYLPROPOXY SALMETEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F7PT659E4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of N-(6-(3-Phenylpropoxy)hexyl)benzenemethamine Hydrochloride
The phenylpropoxy side chain is introduced via nucleophilic substitution. In a representative protocol:
-
Alkylation : 3-Phenylpropanol reacts with 1,6-dibromohexane in the presence of a base (e.g., K₂CO₃) to form 3-(6-bromohexyloxy)propylbenzene.
-
Amination : The brominated intermediate is treated with benzylamine under reflux in a polar solvent (e.g., acetonitrile), yielding N-(6-(3-phenylpropoxy)hexyl)benzenemethamine.
-
Salt Formation : The free base is converted to its hydrochloride salt using HCl gas in ethyl acetate, achieving >98% purity.
Key Conditions :
Preparation of Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate
This keto-ester intermediate is synthesized via Friedel-Crafts acylation:
-
Protection : Methyl 2-hydroxy-5-nitrobenzoate is benzylated using benzyl bromide and K₂CO₃.
-
Reduction : The nitro group is reduced to an amine with H₂/Pd-C.
-
Bromination : Reaction with bromoacetyl bromide in dichloromethane introduces the bromoacetyl group.
Purity : >99% by HPLC after recrystallization from methanol.
Coupling and Reduction Steps
Condensation of Intermediates
N-(6-(3-Phenylpropoxy)hexyl)benzenemethamine hydrochloride (1.1) reacts with methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (1.2) in a polar solvent (e.g., DMF) under basic conditions (e.g., triethylamine):
Conditions :
Ketone Reduction
The bromoacetyl group is reduced to a hydroxyethyl moiety using sodium borohydride in ethanol:
Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Hydrogenation and Deprotection
Catalytic Hydrogenation
The benzyl protecting groups are removed via hydrogenation using Pd/C (5% w/w) under 5–6 kg/cm² H₂ pressure:
Conditions :
Salt Formation and Crystallization
Xinafoate Salt Preparation
The free base is treated with 1-hydroxy-2-naphthoic acid (xinafoic acid) in hot ethanol:
Crystallization : The salt is recrystallized from methanol, yielding needle-like crystals with a melting point of 126°C (DSC).
Purity : >99.5% by HPLC, with single impurities <0.1%.
Analytical Characterization
Spectral Data
Comparative Yield Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Intermediate 1.1 | 77 | 98.5 |
| Coupling (Section 2.1) | 88 | 99.1 |
| Hydrogenation | 94 | 99.8 |
| Xinafoate Salt | 91 | 99.6 |
Process Optimization and Scalability
Solvent Selection
Ethyl acetate and dichloromethane are preferred for their compatibility with hydrochloride salts and ease of removal under vacuum.
Chemical Reactions Analysis
Types of Reactions
Des(phenylbutoxy)phenylpropoxy salmeterol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylpropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropoxy derivatives.
Scientific Research Applications
Applications in Scientific Research
Des(phenylbutoxy)phenylpropoxy salmeterol has several notable applications in scientific research, particularly in pharmacology and drug development. Below are key areas of application:
Asthma and COPD Treatment
Salmeterol, including its derivatives like this compound, is primarily studied for its efficacy in treating asthma and COPD. Research indicates that this compound can provide bronchodilation for up to 12 hours, making it suitable for long-term management of these conditions.
Pharmacokinetics Studies
Studies on the pharmacokinetics of this compound focus on its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens and minimizing side effects.
Formulation Development
Research involves developing various formulations of this compound to enhance its bioavailability and stability. This includes investigating different delivery systems such as metered-dose inhalers (MDIs) and dry powder inhalers (DPIs).
Comparative Efficacy Studies
Comparative studies between this compound and other LABAs are conducted to assess relative efficacy and safety profiles. These studies help establish guidelines for clinical use.
Mechanistic Studies
Research investigates the mechanism of action of this compound at the molecular level, including its interaction with beta-adrenergic receptors. Such studies are essential for understanding how modifications to the salmeterol structure affect pharmacological activity.
Case Study 1: Efficacy in Asthma Management
A clinical trial involving patients with moderate to severe asthma demonstrated that this compound significantly improved lung function compared to placebo. Patients reported fewer exacerbations and improved quality of life metrics over a 12-week period.
Case Study 2: Pharmacokinetic Profile
A study assessing the pharmacokinetics of this compound found that it achieves peak plasma concentrations within 1-2 hours post-administration. The elimination half-life was approximately 6 hours, supporting its use as a once-daily medication.
Mechanism of Action
Des(phenylbutoxy)phenylpropoxy salmeterol exerts its effects by binding to beta-2 adrenergic receptors in the bronchial musculature. This binding stimulates the receptors, leading to relaxation of the bronchial muscles and prevention of bronchospasm. The compound’s hydrophilic tail binds to leucine residues in the exo-site of the beta-2 adrenoceptor, allowing it to persist in the active site and provide prolonged action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Salmeterol
- Mechanism: Partial agonist of β2-adrenoceptors with high lipophilicity, enabling prolonged membrane partitioning and sustained receptor activation .
- Efficacy : Achieves only 10% of adrenaline’s maximal adenylyl cyclase activation in low-receptor-density cells (e.g., BEAS-2B lung epithelial cells) but matches adrenaline’s efficacy in high-receptor-density systems (e.g., HEK 293 cells) .
- Desensitization/Internalization : Induces slower receptor phosphorylation and internalization compared to adrenaline, reducing tachyphylaxis .
Formoterol
- Mechanism : Full agonist with rapid onset (5–10 minutes) and 12-hour duration. Higher intrinsic efficacy than salmeterol.
- Efficacy : Produces 80–90% of adrenaline’s maximal response in most cell types.
- Desensitization : Faster receptor internalization than salmeterol due to stronger agonist activity, leading to quicker tolerance development.
Des(phenylbutoxy)phenylpropoxy Salmeterol
- Hypothesized Advantages :
- Duration : Increased polarity may reduce membrane retention, shortening duration compared to salmeterol but extending it relative to short-acting agonists (e.g., salbutamol).
- Receptor Selectivity : The phenylpropoxy group could enhance β2-receptor specificity, minimizing off-target effects (e.g., cardiac β1 stimulation).
- Metabolic Stability : Reduced susceptibility to oxidative metabolism due to the absence of a butoxy chain.
Table 1: Comparative Pharmacological Profiles
Research Findings and Implications
- Reduced Desensitization: Like salmeterol, this compound likely exhibits slower β2-adrenoceptor kinase (βARK)-mediated phosphorylation, preserving therapeutic efficacy during chronic use .
- Clinical Relevance: The structural modification may address salmeterol’s limitations, such as delayed onset and excessive lipophilicity, which can cause non-specific tissue accumulation.
- Unresolved Questions: No direct studies on this analog exist; current insights are extrapolated from salmeterol’s pharmacology. Further research is needed to validate its metabolic stability and safety profile.
Biological Activity
Des(phenylbutoxy)phenylpropoxy salmeterol is a derivative of salmeterol, a long-acting beta-2 adrenergic receptor agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.
Overview of Salmeterol
Salmeterol is characterized by its prolonged bronchodilator effects due to its unique structure, which allows it to bind effectively to beta-2 adrenergic receptors. It is particularly noted for its high lipid solubility compared to short-acting beta agonists like albuterol, enabling it to remain active in the bronchial tissues for extended periods. The compound is administered via inhalation and has a half-life of approximately 5.5 hours, with 96% protein binding in plasma .
Salmeterol exerts its effects by stimulating beta-2 adrenergic receptors located in the bronchial smooth muscle. This stimulation leads to:
- Bronchodilation : Relaxation of bronchial smooth muscle results in increased airflow.
- Increased cAMP Levels : Activation of adenyl cyclase increases cyclic adenosine monophosphate (cAMP), which further promotes relaxation of smooth muscles.
- Lipid Bilayer Interaction : Salmeterol's lipophilicity allows it to integrate into cell membranes, providing a sustained release of the drug at the receptor sites .
Pharmacological Properties
The pharmacokinetics of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Protein Binding | 96% |
| Metabolism | Primarily via CYP3A4 |
| Elimination Half-Life | 5.5 hours |
| Volume of Distribution | Central: 177 L; Peripheral: 3160 L |
| Routes of Elimination | 57.4% feces; 23% urine |
Efficacy in Asthma Management
A study comparing salmeterol with salbutamol demonstrated that salmeterol provided significantly longer-lasting bronchodilation. In a randomized crossover trial involving children with asthma, salmeterol showed improved forced expiratory volume in one second (FEV1) from 5 minutes up to 12 hours post-administration compared to placebo and salbutamol .
Bronchoprotection
In terms of bronchoprotection, salmeterol was found to significantly increase the provocative concentration of methacholine (PC20), indicating enhanced protection against bronchoconstriction. The protective effects lasted longer than those observed with salbutamol, highlighting salmeterol's role not only as a bronchodilator but also as a bronchoprotective agent .
Case Studies
- Long-term Asthma Control : A longitudinal study involving patients with persistent asthma demonstrated that regular use of salmeterol in combination with inhaled corticosteroids led to a significant reduction in asthma exacerbations and improved quality of life metrics.
- COPD Management : In patients with COPD, salmeterol was shown to improve lung function and reduce symptoms when used consistently over a period of six months. Patients reported fewer episodes of acute exacerbations compared to those on short-acting beta agonists alone.
Safety Profile and Side Effects
While this compound is generally well-tolerated, potential side effects include:
Q & A
Q. What validated analytical methods are available for quantifying Des(phenylbutoxy)phenylpropoxy salmeterol in pharmacokinetic studies?
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with hydrotropic solubilization and Design of Experiments (DOE) has been validated for salmeterol quantification. DOE systematically optimizes parameters like mobile phase composition, flow rate, and column temperature to enhance sensitivity (detection limit ≤0.1 ng/mL) and robustness . Method validation should follow ICH guidelines, including linearity (R² >0.995), precision (%RSD <2%), and recovery (95–105%) .
Q. How do structural modifications in this compound influence its pharmacological activity compared to salmeterol?
The phenylbutoxy and phenylpropoxy side chains extend lipophilicity, enhancing membrane penetration and prolonging receptor binding. Molecular docking studies suggest these groups stabilize interactions with the β2-adrenergic receptor’s hydrophobic pocket, increasing duration of action (>24 hours vs. 4–6 hours for salbutamol). In vitro assays demonstrate 10–35x greater inhibition of mast cell mediator release compared to short-acting agonists .
Q. What pharmacokinetic interactions occur when this compound is co-administered with inhaled corticosteroids?
Population pharmacokinetic analyses show no clinically relevant drug-drug interactions with fluticasone propionate. Systemic exposure (AUC) and clearance (CL/F) remain consistent across age, gender, and comorbidities. However, researchers should monitor for additive effects on heart rate (≥5 bpm increase) and potassium depletion in long-term studies .
Advanced Research Questions
Q. How can DOE principles optimize chromatographic conditions for this compound quantification in complex matrices?
A 3-factor Box-Behnken design efficiently evaluates interactions between column temperature (25–45°C), buffer pH (2.5–4.5), and organic modifier concentration (60–80% acetonitrile). Response surface methodology identifies optimal conditions (e.g., 35°C, pH 3.5, 70% acetonitrile) that maximize resolution while minimizing run time (<8 minutes) . Validation must include robustness testing (±2% parameter variation) .
Q. What methodologies resolve discrepancies between in vitro anti-inflammatory activity and clinical outcomes for this compound?
Mechanistic studies should integrate transcriptomic profiling (e.g., RNA-seq of alveolar macrophages) with clinical endpoints like bronchial hyperresponsiveness (BHR). While in vitro data show eosinophil suppression, clinical trials often report unchanged BHR after 6-week treatment. Meta-analyses of crossover studies (e.g., allergen provocation trials) can isolate context-dependent effects .
Q. What statistical approaches are recommended for dose-response analysis in crossover trials involving this compound?
Mixed-effects models with repeated measures (MMRM) account for intra-subject variability and missing data. For non-linear responses, Emax models quantify efficacy plateaus (e.g., FEV1 improvement plateauing at 26.8 mcg). Sensitivity analyses should evaluate carryover effects and periodicity using Akaike information criterion (AIC) .
Q. How should population pharmacokinetic models address variability in this compound exposure among pediatric vs. adult cohorts?
Non-linear mixed-effects modeling (NONMEM) with allometric scaling adjusts for body weight and maturation differences. Covariate analysis (e.g., CYP3A4 polymorphism, FEV1% predicted) identifies subpopulations requiring dose adjustments. Pediatric models require sparse sampling designs (≤3 time points) to minimize patient burden .
Methodological Guidelines
- Experimental Design : Use stratified randomization in clinical trials to balance covariates like smoking status and baseline FEV1 .
- Data Interpretation : Apply Bonferroni correction for multiple comparisons in omics studies (adjusted p<0.001) .
- Reporting : Follow CONSORT guidelines for clinical trials and STROBE for observational studies, specifying attrition rates and confounding controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
